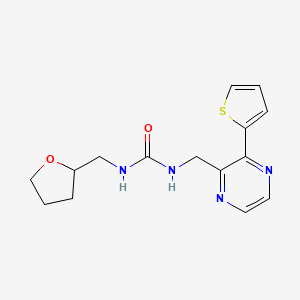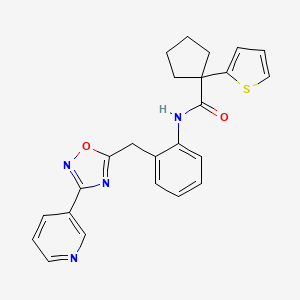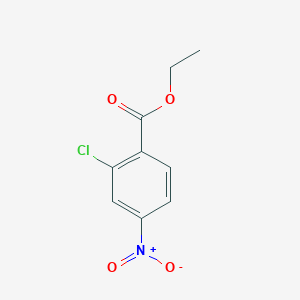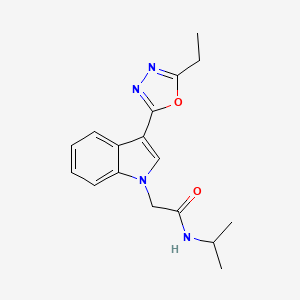
2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-isopropylacetamide” is a complex organic molecule that contains several functional groups. It includes an indole ring, which is a common structure in many natural products and pharmaceuticals, an oxadiazole ring, which is often found in various drugs due to its bioisosteric properties, and an acetamide group, which is a common functional group in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring is an oxadiazole ring, which is a heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The indole ring is electron-rich and can undergo electrophilic aromatic substitution. The oxadiazole ring can participate in various reactions depending on the substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
Anticancer Activity
The 1,3,4-oxadiazole moiety is known for its anticancer properties. Research has shown that derivatives of 1,3,4-oxadiazoles can inhibit the growth of cancer cells. For instance, compounds with this moiety have been evaluated for their efficacy against hepatoma cells, suggesting potential use in liver cancer treatment .
Antibiotic Properties
Compounds containing the 1,3,4-oxadiazole ring have been studied for their antibiotic effects. They can act against various bacterial strains, making them valuable in the development of new antibiotic medications .
Antiproliferative Effects
The antiproliferative activity of 1,3,4-oxadiazoles makes them candidates for research into treatments that prevent the spread of malignant cells. This property is crucial for developing drugs that can control the rapid division of cells in conditions like cancer .
Antibacterial Applications
The structural component of 1,3,4-oxadiazole in the compound has shown promising antibacterial activity. This makes it a potential candidate for creating new antibacterial agents that could be used to treat infections caused by resistant bacteria .
Anti-inflammatory Uses
Inflammation is a biological response to harmful stimuli, and controlling it is vital for treating various diseases. The 1,3,4-oxadiazole derivatives have demonstrated anti-inflammatory properties, which could be harnessed in developing anti-inflammatory drugs .
Material Science
Beyond medicinal chemistry, the 1,3,4-oxadiazole derivatives are also significant in material science. Their unique chemical properties can contribute to the development of new materials with specific desired characteristics .
Synthesis of Heterocycles
The compound’s structure allows for the synthesis of heterocycles, which are ring structures with at least two different elements as members of the ring. These heterocycles are essential in creating various pharmaceuticals and agrochemicals .
Functional Group Tolerance in Chemical Reactions
The presence of the 1,3,4-oxadiazole ring in the compound suggests a high functional group tolerance in chemical reactions. This characteristic is beneficial in synthetic chemistry, where the compound can be used to create complex molecules without unwanted side reactions .
Safety and Hazards
Propriétés
IUPAC Name |
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-4-16-19-20-17(23-16)13-9-21(10-15(22)18-11(2)3)14-8-6-5-7-12(13)14/h5-9,11H,4,10H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFQKBUSLONTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-isopropylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

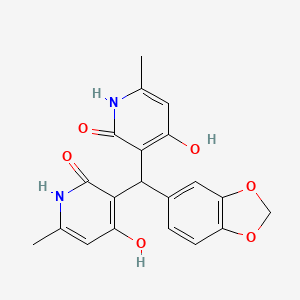
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-acetylphenyl)acetamide](/img/structure/B2743978.png)
![Sulfane;1,1,1-trifluoro-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)methanesulfonamide](/img/structure/B2743979.png)
![N-(5-fluoro-2-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2743983.png)
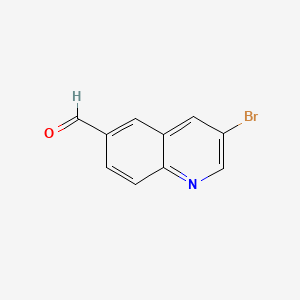
![2-(4-Benzoylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2743988.png)
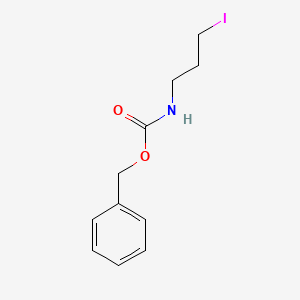
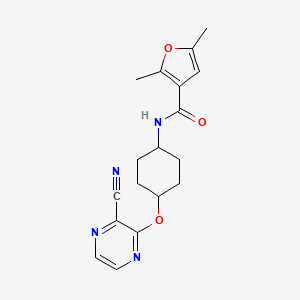

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2743996.png)
![1-(4-Chlorobenzoyl)-8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2743997.png)
